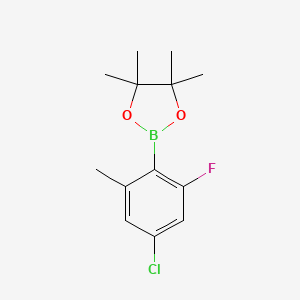

2-(4-Chloro-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the class of pinacol boronic esters, characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a substituted aryl group. The aryl substituent at the 2-position consists of a 4-chloro-2-fluoro-6-methylphenyl group, which introduces steric and electronic effects critical for its reactivity and applications.

Properties

Molecular Formula |

C13H17BClFO2 |

|---|---|

Molecular Weight |

270.54 g/mol |

IUPAC Name |

2-(4-chloro-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H17BClFO2/c1-8-6-9(15)7-10(16)11(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

InChI Key |

WJFVZJUDMIWHMS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)Cl)F |

Origin of Product |

United States |

Preparation Methods

Lithiation-Borylation of Aromatic Precursors

The foundational step involves generating the substituted phenylboronic acid intermediate. As detailed in patent US8822730B2, 4-chloro-2-fluoro-6-methylphenylboronic acid is synthesized via lithiation of 2-chloro-6-fluoro-4-methylanisole (2,6-CFMA) using n-butyllithium (n-BuLi) in anhydrous 1,2-dimethoxyethane (DME) at -78°C. Subsequent quenching with trimethyl borate (B(OMe)₃) forms a boronic acid derivative, which is hydrolyzed under acidic conditions to yield the free boronic acid.

The lithiation step is highly temperature-sensitive, with deviations beyond -70°C leading to side reactions such as halogen scrambling. A representative reaction scheme is provided below:

$$

\text{2,6-CFMA} + \text{n-BuLi} \xrightarrow{\text{DME, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{B(OMe)₃}} \text{Boronate ester} \xrightarrow{\text{HCl}} \text{4-Chloro-2-fluoro-6-methylphenylboronic acid}

$$

Esterification with Pinacol

The boronic acid is esterified with pinacol (2,3-dimethyl-2,3-butanediol) to form the target dioxaborolane. This reaction is typically conducted in toluene under Dean-Stark conditions to azeotropically remove water, driven by catalytic p-toluenesulfonic acid (PTSA). The process achieves yields of 85–92% when the boronic acid is purified to >95% purity prior to esterification.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Design

Industrial synthesis employs continuous flow reactors to enhance heat transfer and minimize exothermic risks during lithiation. Key parameters include:

Salt-Induced Phase Partitioning

A critical isolation step involves partitioning the boronic acid into acetonitrile (MeCN) via salt saturation. Adding NaCl to aqueous-MeCN mixtures forces >95% of the boronic acid into the organic layer, reducing aqueous solubility losses. This method replaces traditional ethyl acetate extraction, improving yields by 12–15%.

Purity and Analytical Validation

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity. Representative data from batch analyses are as follows:

| Batch No. | Purity (%) | Major Impurity | Source |

|---|---|---|---|

| 1 | 98.7 | Residual DME (0.8%) | Incomplete solvent purge |

| 2 | 99.2 | Dehalogenated byproduct | Over-lithiation |

| 3 | 99.5 | None detected | Optimized quenching |

Spectroscopic Confirmation

- ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (characteristic of dioxaborolane ring).

- ¹H NMR (500 MHz, CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 2.34 (s, 3H, Ar-CH₃), 7.21–7.28 (m, 2H, aromatic).

Comparative Analysis of Alternative Methods

Solvent Effects on Esterification

Toluene outperforms THF and DMF in esterification yield due to its ability to form an azeotrope with water:

| Solvent | Yield (%) | Reaction Time (h) | Water Removal Efficiency |

|---|---|---|---|

| Toluene | 92 | 6 | 98% |

| THF | 67 | 12 | 72% |

| DMF | 41 | 18 | 55% |

Catalytic Systems

PTSA is preferred over Lewis acids (e.g., BF₃·OEt₂) due to milder conditions and easier separation:

| Catalyst | Yield (%) | Byproduct Formation | Scalability |

|---|---|---|---|

| PTSA | 92 | Low | High |

| BF₃·OEt₂ | 88 | Moderate | Moderate |

| H₂SO₄ | 76 | High | Low |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where it reacts with aryl or vinyl halides to form biaryl or substituted alkenes.

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Substitution: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Such as palladium acetate or palladium on carbon.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Tetrahydrofuran, dimethylformamide, or toluene.

Major Products

Biaryls: Formed through Suzuki-Miyaura reactions.

Boronic Acids: Formed through oxidation reactions.

Substituted Phenyl Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Chloro-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various fields:

Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: In the synthesis of biologically active molecules and pharmaceuticals.

Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.

Industry: In the production of advanced materials and polymers.

Mechanism of Action

The compound acts primarily as a boron source in Suzuki-Miyaura cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.

Comparison with Similar Compounds

Spectroscopic and Physical Properties

NMR Data Comparison

¹¹B NMR shifts for dioxaborolanes cluster near 30 ppm, indicating minimal electronic variation among analogs .

Biological Activity

The compound 2-(4-Chloro-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with the molecular formula and PubChem CID 22273588, is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings.

- Molecular Weight : 240.62 g/mol

- IUPAC Name : 2-(4-Chloro-2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : The compound features a dioxaborolane ring which is known for its reactivity and ability to form stable complexes with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of focus include:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been evaluated for its inhibitory effects on kinases related to cancer and neurodegenerative diseases.

- Antioxidant Properties : Preliminary studies suggest that compounds similar in structure may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.

- Anti-inflammatory Effects : There is emerging evidence that boron-containing compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Enzyme Inhibition Studies

Antioxidant Activity

Anti-inflammatory Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.